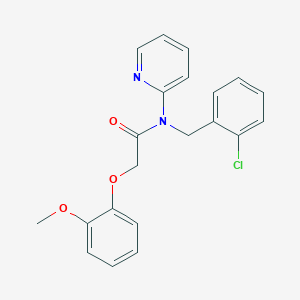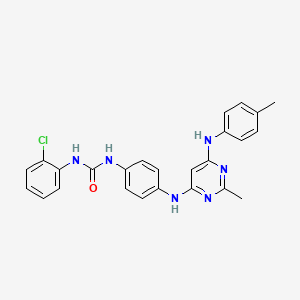![molecular formula C20H21ClN2OS2 B11327964 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11327964.png)
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrrolidine and thiophene rings, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzothiophene core and introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. The pyrrolidine and thiophene rings can be introduced via nucleophilic substitution reactions and cross-coupling reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may facilitate binding to certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(pyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and reactivity compared to similar compounds with different heterocyclic rings.
Eigenschaften
Molekularformel |
C20H21ClN2OS2 |
|---|---|
Molekulargewicht |
405.0 g/mol |
IUPAC-Name |
3-chloro-6-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2OS2/c1-13-6-7-14-17(11-13)26-19(18(14)21)20(24)22-12-15(16-5-4-10-25-16)23-8-2-3-9-23/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,22,24) |
InChI-Schlüssel |
ZPQUHRVAQXOOJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CS3)N4CCCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11327890.png)
![Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11327891.png)
![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11327903.png)

![7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327914.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11327930.png)

![4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B11327938.png)
![2-(4-ethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11327945.png)
![4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11327951.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11327960.png)
![4-(4-ethylpiperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11327961.png)
![2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11327966.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327975.png)
